Cas no 933740-85-3 ((4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine)
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (4,5,6,7-TETRAHYDROTHIENO[3,2-C]PYRIDIN-2-YL)METHANAMINE
- MB10699
- (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine
-
- Inchi: 1S/C8H12N2S/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3,10H,1-2,4-5,9H2
- InChI Key: LUMBMFBCTYLQRS-UHFFFAOYSA-N
- SMILES: S1C(CN)=CC2CNCCC1=2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- XLogP3: -0.1
- Topological Polar Surface Area: 66.3
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029186386-1g |
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)methanamine |
933740-85-3 | 95% | 1g |
$1930.00 | 2023-08-31 |
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine
Introduction to (4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine and Its Significance in Modern Chemical Research
(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine, with the CAS number 933740-85-3, represents a fascinating compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative combines the structural complexity of a thienopyridine scaffold with an amine functional group, making it a versatile molecule for exploring novel pharmacological interactions.
The< strong>Tetrahydrothieno[3,2-C]pyridine core of this compound is a key feature that contributes to its unique chemical properties. This scaffold is known for its ability to interact with biological targets in diverse ways, often exhibiting both binding affinity and metabolic stability. The presence of the< strong>methanamine group at the 2-position further enhances its potential as a pharmacophore, allowing for modifications that can fine-tune its biological activity.
In recent years, there has been a surge in research focused on developing new therapeutic agents derived from< strong>Tetrahydrothieno[3,2-C]pyridine-based structures. These compounds have shown promise in various therapeutic areas, including central nervous system disorders, oncology, and infectious diseases. The amine functionality in< strong>(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine provides a handle for further chemical manipulation, enabling the synthesis of derivatives with enhanced specificity and efficacy.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The thienopyridine moiety is particularly interesting because it mimics natural product scaffolds that have been historically successful in drug development. For instance, several FDA-approved drugs contain related thienopyridine structures, underscoring their biological relevance and pharmaceutical potential. The< strong>methanamine group adds another layer of complexity that can be exploited to modulate receptor binding and improve pharmacokinetic profiles.
Recent studies have highlighted the< strong>Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine as a promising candidate for further investigation in the context of neurodegenerative diseases. Researchers have observed that derivatives of this compound can interact with neurotransmitter receptors in a way that suggests they may have neuroprotective properties. This aligns with the growing interest in developing treatments that target synaptic dysfunction and neuroinflammation—key pathological features of conditions like Alzheimer's disease and Parkinson's disease.
The synthesis of< strong>(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the construction of the thienopyridine core through cyclization reactions followed by functionalization at the 2-position to introduce the< strong>methanamine group. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and regioselectivity in these transformations.
The chemical properties of this compound make it an attractive candidate for structure-activity relationship (SAR) studies. By systematically varying substituents on the thienopyridine ring or the< strong>methanamine group, researchers can gain insights into how different structural features influence biological activity. Such studies are crucial for optimizing drug candidates and identifying lead compounds that can progress into clinical trials.
In addition to its pharmaceutical applications, there is growing interest in exploring< strong>(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine as a tool compound in chemical biology research. Its ability to interact with biological targets makes it useful for probing signaling pathways and understanding disease mechanisms at a molecular level. Furthermore, its well-defined structure allows researchers to use it as a starting point for developing more complex probes and inhibitors.
The future prospects for< strong>(4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine are bright given its unique structural features and potential biological activities. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies,this compound is likely to play an increasingly important role in drug discovery and development. Its versatility as a scaffold material ensures that it will remain a valuable asset for chemists and biologists alike.
933740-85-3 ((4,5,6,7-Tetrahydrothieno[3,2-C]pyridin-2-YL)methanamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)